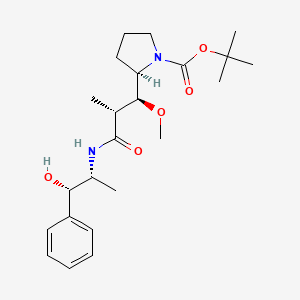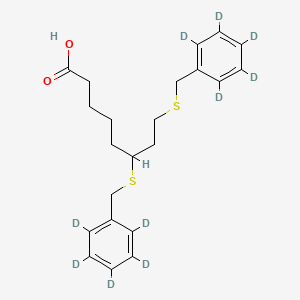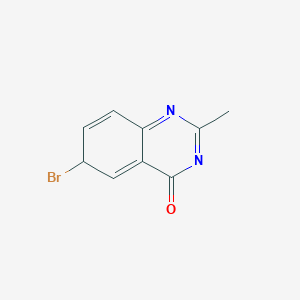
6-bromo-2-methyl-6H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-methyl-6H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 6th position and a methyl group at the 2nd position in the quinazolinone ring structure imparts unique chemical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-methyl-6H-quinazolin-4-one typically involves the reaction of 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride. This intermediate is then further reacted with p-amino acetophenone to obtain the desired quinazolinone derivative . Another method involves the reaction of 2-amino-4(3H)-quinazolinone with bromine in the presence of thiourea to yield this compound .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2-methyl-6H-quinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are important for the synthesis of complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, thiourea, acetic anhydride, and various nucleophiles such as amines and thiols. Reaction conditions often involve the use of catalysts, such as palladium acetate, and solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include substituted quinazolinone derivatives, which can exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-bromo-2-methyl-6H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . The compound can also interfere with DNA synthesis and repair mechanisms, leading to the inhibition of cancer cell growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-4-hydroxyquinazoline: Similar in structure but with a hydroxyl group at the 4th position instead of a methyl group.
2-methyl-4(3H)-quinazolinone: Lacks the bromine atom at the 6th position.
6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-one: Contains a pyridyl group at the 2nd position instead of a methyl group.
Uniqueness
The presence of both a bromine atom at the 6th position and a methyl group at the 2nd position makes 6-bromo-2-methyl-6H-quinazolin-4-one unique among quinazolinone derivatives. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C9H7BrN2O |
|---|---|
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
6-bromo-2-methyl-6H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-11-8-3-2-6(10)4-7(8)9(13)12-5/h2-4,6H,1H3 |
Clé InChI |
DAYDOWHZLUWGKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C2=CC(C=CC2=N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



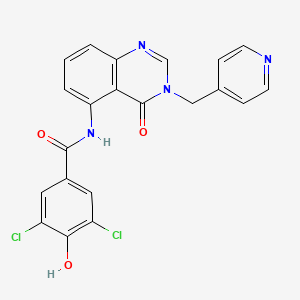
![5-Bromo-N-(1-Ethyl-2-Oxo-1,2-Dihydrobenzo[cd]indol-6-Yl)-2-Methoxybenzenesulfonamide](/img/structure/B12367465.png)

![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

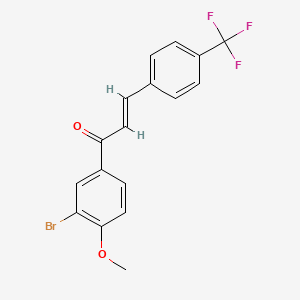
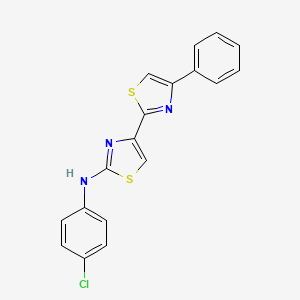
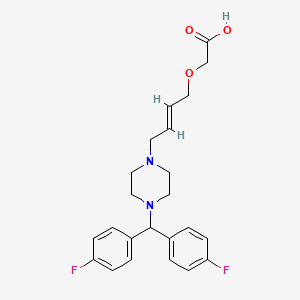
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
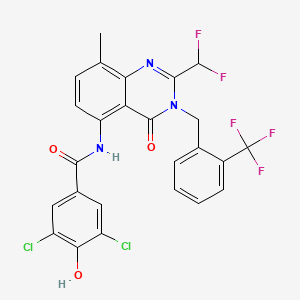
![3-Methyl-5-[3-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]thiophen-2-yl]hexanoic acid](/img/structure/B12367525.png)
